molecular formula C13H24O B1338795 4-Heptylcyclohexanone CAS No. 16618-75-0

4-Heptylcyclohexanone

Cat. No.: B1338795
CAS No.: 16618-75-0
M. Wt: 196.33 g/mol
InChI Key: QWHCPRHASHNSDA-UHFFFAOYSA-N
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Description

4-Heptylcyclohexanone is a useful research compound. Its molecular formula is C13H24O and its molecular weight is 196.33 g/mol. The purity is usually 95%.
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Scientific Research Applications

Analytical Characterization and Detection

4-Heptylcyclohexanone and related compounds have been subject to analytical studies for their identification and quantification in various biological matrices. For instance, De Paoli et al. (2013) characterized psychoactive arylcyclohexylamines, closely related to this compound, using techniques such as gas chromatography and mass spectrometry. They developed a method for qualitative and quantitative analysis of these compounds in blood, urine, and vitreous humor (De Paoli et al., 2013).

Chemical Synthesis and Catalysis

Significant research has focused on the synthesis of this compound and similar compounds. For example, Hong (2005) described the synthesis of 4-Propylcyclohexanone, a structurally similar compound, using palladium/carbon catalyst under optimized conditions, achieving high conversion rates and selectivity (Hong, 2005). Additionally, Wu et al. (2022) reported an efficient synthesis method for cis-4-Propylcyclohexanol, an intermediate for liquid crystal displays, using mutant alcohol dehydrogenase, highlighting the industrial applicability of such processes (Wu et al., 2022).

Pharmaceutical and Biological Applications

In pharmaceutical research, compounds like this compound have been explored for their potential medical applications. Blackstone and Bowman (1999) synthesized new 4-amino-4-arylcyclohexanones and found them to possess significant analgesic activity, indicating the medical relevance of such compounds (Blackstone & Bowman, 1999).

Environmental and Industrial Applications

Wang et al. (2011) demonstrated the use of cyclohexanone, a compound structurally similar to this compound, in the selective hydrogenation of phenol in aqueous media, showcasing its role in industrial processes (Wang et al., 2011).

Safety and Hazards

4-Heptylcyclohexanone is associated with several hazard statements including H302, H315, H319, and H335 . These indicate that it may be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation .

Properties

IUPAC Name

4-heptylcyclohexan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24O/c1-2-3-4-5-6-7-12-8-10-13(14)11-9-12/h12H,2-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWHCPRHASHNSDA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC1CCC(=O)CC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80520711
Record name 4-Heptylcyclohexan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80520711
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16618-75-0
Record name 4-Heptylcyclohexan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80520711
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

4-(4-methylcyclohexyl)cyclohexanone [151772-66-6]; 4-(4-ethylcyclohexyl)cyclohexanone [150763-46-5];
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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